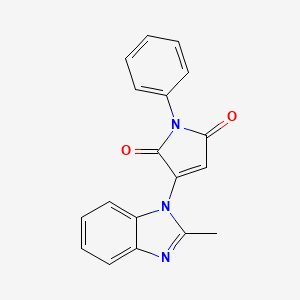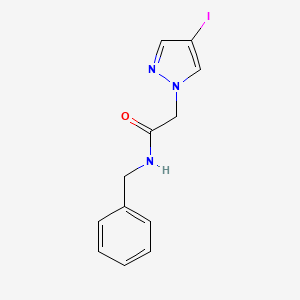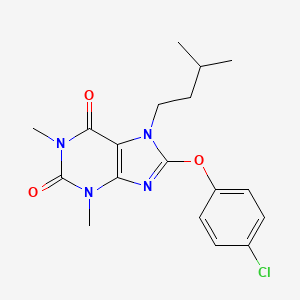![molecular formula C11H14FN3O3S B11075109 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11075109.png)
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. One common method involves the reaction of ethylenediamine with phosgene to form the imidazolidinone ring. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]methacrylamide
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
Uniqueness
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and potentially its biological activity. The imidazolidinone ring also contributes to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14FN3O3S |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14FN3O3S/c12-9-1-3-10(4-2-9)19(17,18)14-6-8-15-7-5-13-11(15)16/h1-4,14H,5-8H2,(H,13,16) |
InChI-Schlüssel |
YAUXBUDXBLVLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11075032.png)
![4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B11075037.png)


![2-({6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-yl}oxy)acetamide](/img/structure/B11075049.png)
![2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B11075059.png)

![5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide](/img/structure/B11075067.png)
![3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11075069.png)
![2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester](/img/structure/B11075077.png)
![ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11075081.png)

![3-amino-8,13,13-trimethyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B11075093.png)

